molecular formula C12H13F2NO B1355115 (2,4-Difluorophenyl)(piperidin-4-yl)methanone CAS No. 84162-86-7

(2,4-Difluorophenyl)(piperidin-4-yl)methanone

Cat. No. B1355115
Key on ui cas rn: 84162-86-7
M. Wt: 225.23 g/mol
InChI Key: WQJPGQDCLBMXMH-UHFFFAOYSA-N
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Patent
US05134147

Procedure details

30 g of 1-acetyl-4-(2,4-difluorobenzoyl)piperidine are brought to reflux in 113 ml of 6N hydrochloric acid for 6 hours. The reaction medium is then concentrated and the residue obtained is crystallized in isopropanol. The expected compound is isolated after filtration.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
113 mL
Type
solvent
Reaction Step Two
Yield
83%

Identifiers

REACTION_CXSMILES
C([N:4]1[CH2:9][CH2:8][CH:7]([C:10](=[O:19])[C:11]2[CH:16]=[CH:15][C:14]([F:17])=[CH:13][C:12]=2[F:18])[CH2:6][CH2:5]1)(=O)C>Cl>[F:18][C:12]1[CH:13]=[C:14]([F:17])[CH:15]=[CH:16][C:11]=1[C:10]([CH:7]1[CH2:6][CH2:5][NH:4][CH2:9][CH2:8]1)=[O:19]

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C(C)(=O)N1CCC(CC1)C(C1=C(C=C(C=C1)F)F)=O
Step Two
Name
Quantity
113 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction medium is then concentrated
CUSTOM
Type
CUSTOM
Details
the residue obtained
CUSTOM
Type
CUSTOM
Details
is crystallized in isopropanol

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=O)C2CCNCC2)C=CC(=C1)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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